molecular formula C26H16N4O6 B15016434 N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-2-phenyl-1,3-benzoxazol-5-amine

N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-2-phenyl-1,3-benzoxazol-5-amine

Cat. No.: B15016434
M. Wt: 480.4 g/mol
InChI Key: ANOBQPGYEISMIP-UHFFFAOYSA-N
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Description

(E)-1-[3-(2,4-DINITROPHENOXY)PHENYL]-N-(2-PHENYL-1,3-BENZOXAZOL-5-YL)METHANIMINE is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a combination of phenyl, benzoxazole, and dinitrophenoxy groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[3-(2,4-DINITROPHENOXY)PHENYL]-N-(2-PHENYL-1,3-BENZOXAZOL-5-YL)METHANIMINE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Benzoxazole Ring: This step involves the cyclization of o-aminophenol with a suitable aldehyde or carboxylic acid derivative under acidic conditions.

    Nitration of Phenol: The phenol group is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 4 positions.

    Coupling Reaction: The nitrated phenol is then coupled with a phenyl-substituted benzoxazole derivative using a suitable coupling agent, such as a palladium catalyst, under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[3-(2,4-DINITROPHENOXY)PHENYL]-N-(2-PHENYL-1,3-BENZOXAZOL-5-YL)METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted phenyl or benzoxazole derivatives.

Scientific Research Applications

(E)-1-[3-(2,4-DINITROPHENOXY)PHENYL]-N-(2-PHENYL-1,3-BENZOXAZOL-5-YL)METHANIMINE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-1-[3-(2,4-DINITROPHENOXY)PHENYL]-N-(2-PHENYL-1,3-BENZOXAZOL-5-YL)METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of key enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Affecting gene expression and protein synthesis.

    Modulating Signal Transduction: Influencing cellular signaling pathways that regulate various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-[3-(2,4-DINITROPHENOXY)PHENYL]-N-(2-PHENYL-1,3-BENZOXAZOL-5-YL)METHANIMINE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C26H16N4O6

Molecular Weight

480.4 g/mol

IUPAC Name

1-[3-(2,4-dinitrophenoxy)phenyl]-N-(2-phenyl-1,3-benzoxazol-5-yl)methanimine

InChI

InChI=1S/C26H16N4O6/c31-29(32)20-10-12-25(23(15-20)30(33)34)35-21-8-4-5-17(13-21)16-27-19-9-11-24-22(14-19)28-26(36-24)18-6-2-1-3-7-18/h1-16H

InChI Key

ANOBQPGYEISMIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC(=CC=C4)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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